molecular formula C16H15N5O3S B11124809 5-(pyridin-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide

5-(pyridin-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11124809
M. Wt: 357.4 g/mol
InChI Key: GTZBGZCKSOXEMH-UHFFFAOYSA-N
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Description

5-(pyridin-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring, a pyridine moiety, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki or Heck coupling, using a pyridine boronic acid or pyridine halide.

    Attachment of the Sulfamoylbenzyl Group: The sulfonamide group is introduced by reacting a benzylamine derivative with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the pyridine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can take place at the sulfonamide group, where the sulfonyl chloride can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of bases such as triethylamine or pyridine.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(pyridin-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity, while the pyrazole and pyridine rings may interact with various biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it could act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it a useful intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(pyridin-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes. The pyrazole and pyridine rings can participate in π-π interactions and hydrogen bonding, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide: Lacks the sulfonamide group, which may reduce its biological activity.

    N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide: Lacks the pyridine moiety, which may affect its chemical reactivity and binding properties.

    5-(pyridin-2-yl)-N-benzyl-1H-pyrazole-3-carboxamide: Lacks the sulfonamide group, potentially altering its biological and chemical properties.

Uniqueness

The uniqueness of 5-(pyridin-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide lies in its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, enhances its potential as a bioactive molecule, while the pyrazole and pyridine rings provide additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

3-pyridin-2-yl-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H15N5O3S/c17-25(23,24)12-6-4-11(5-7-12)10-19-16(22)15-9-14(20-21-15)13-3-1-2-8-18-13/h1-9H,10H2,(H,19,22)(H,20,21)(H2,17,23,24)

InChI Key

GTZBGZCKSOXEMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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